molecular formula C7H10N4O4S B13997513 6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 30018-61-2

6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B13997513
CAS No.: 30018-61-2
M. Wt: 246.25 g/mol
InChI Key: VWTBHYDMWWAMSG-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with pyrrolidine and a sulfonylating agent. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with pyrrolidine in the presence of a base such as triethylamine to form an intermediate.

    Step 2: The intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine ring.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds such as melamine and cyanuric acid share the triazine core structure.

    Sulfonyl-Substituted Triazines: Compounds like 2,4,6-tris(phenylsulfonyl)-1,3,5-triazine.

Uniqueness

6-(Pyrrolidin-1-ylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the pyrrolidine and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30018-61-2

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10N4O4S/c12-5-6(9-10-7(13)8-5)16(14,15)11-3-1-2-4-11/h1-4H2,(H2,8,10,12,13)

InChI Key

VWTBHYDMWWAMSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=NNC(=O)NC2=O

Origin of Product

United States

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